8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole is a heterocyclic compound with a molecular formula of C₁₂H₁₁NS. It is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1-naphthylamine with sulfur and a suitable oxidizing agent to form the thiazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylnaphtho[1,2-d]thiazole: Similar structure but lacks the dihydro component.
2-Methyl-β-naphthothiazole: Another structural isomer with different electronic properties.
Uniqueness
8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole is unique due to the presence of the dihydro component, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its utility in materials science .
Properties
CAS No. |
63467-37-8 |
---|---|
Molecular Formula |
C12H11NS |
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2-methyl-8,9-dihydrobenzo[e][1,3]benzothiazole |
InChI |
InChI=1S/C12H11NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2,4,6-7H,3,5H2,1H3 |
InChI Key |
QEUUFJLLFQIUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2CCC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.